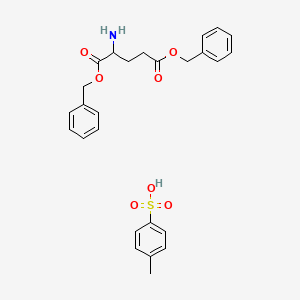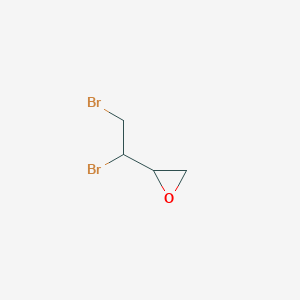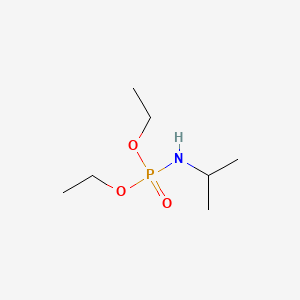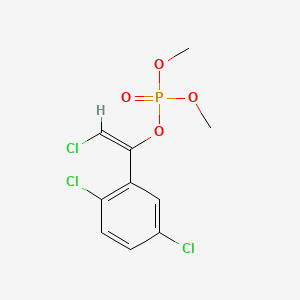
H-Glu(obzl)-obzl P-tosylate
Übersicht
Beschreibung
“H-Glu(obzl)-obzl P-tosylate” is a synthetic compound that belongs to the class of protected amino acids. These compounds are often used in peptide synthesis and other biochemical applications. The presence of protecting groups such as benzyl and tosylate helps in preventing unwanted reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “H-Glu(obzl)-obzl P-tosylate” typically involves the protection of the amino and carboxyl groups of glutamic acid. The benzyl group is used to protect the carboxyl group, while the tosylate group protects the amino group. The synthesis may involve the following steps:
- Protection of the carboxyl group with benzyl alcohol.
- Protection of the amino group with tosyl chloride.
- Purification and isolation of the final product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions may be used to remove the protecting groups.
Substitution: The tosylate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Deprotected amino acids.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
“H-Glu(obzl)-obzl P-tosylate” is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.
Biochemistry: Studying enzyme-substrate interactions and protein folding.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of synthetic peptides for research and commercial purposes.
Wirkmechanismus
The mechanism of action of “H-Glu(obzl)-obzl P-tosylate” involves the protection of functional groups during chemical reactions. The benzyl and tosylate groups prevent unwanted side reactions, allowing for selective reactions at other sites. The compound may interact with specific enzymes or receptors in biological systems, depending on its structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Glu(obzl)-OH: A similar compound with only the benzyl-protected carboxyl group.
H-Glu-OH: The unprotected form of glutamic acid.
H-Glu(obzl)-obzl: A compound with both carboxyl groups protected by benzyl groups.
Uniqueness
“H-Glu(obzl)-obzl P-tosylate” is unique due to the presence of both benzyl and tosylate protecting groups. This dual protection allows for more selective and controlled reactions during synthesis, making it valuable in complex peptide synthesis.
Eigenschaften
IUPAC Name |
dibenzyl 2-aminopentanedioate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZUAIVKRYGQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530640 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl glutamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227205-81-4 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl glutamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane](/img/structure/B3369142.png)

![7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B3369153.png)

